1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid
Description
1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid is a piperidine derivative characterized by a trichloroacetyl group (-COCCl₃) at the 1-position and a carboxylic acid (-COOH) at the 2-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their prevalence in alkaloids and bioactive molecules. The trichloroacetyl moiety may influence metabolic stability, lipophilicity, and intermolecular interactions, making this compound a candidate for applications in drug discovery and organic synthesis .
Properties
IUPAC Name |
1-(2,2,2-trichloroacetyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO3/c9-8(10,11)7(15)12-4-2-1-3-5(12)6(13)14/h5H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPUEXMRFGBXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
- Starting Materials: Piperidine-4-carboxylic acid and trichloroacetyl chloride
- Reagents: Base (commonly an inorganic base such as sodium bicarbonate or an organic base like triethylamine)
- Solvent: Typically an inert organic solvent (e.g., dichloromethane or chloroform)
- Conditions: Controlled temperature, often maintained below room temperature to prevent side reactions
Mechanism Overview
The reaction proceeds via nucleophilic attack of the nitrogen atom in the piperidine ring on the electrophilic carbonyl carbon of trichloroacetyl chloride, leading to the formation of the amide bond. The base scavenges the hydrogen chloride generated during the reaction, preventing acid-catalyzed side reactions.
Typical Procedure and Yields
- The piperidine-4-carboxylic acid is dissolved in the solvent.
- The base is added to neutralize the HCl formed.
- Trichloroacetyl chloride is added dropwise under stirring.
- The reaction mixture is stirred for several hours at controlled temperature.
- The product precipitates or is extracted and purified by recrystallization or chromatography.
This method generally yields the target compound in moderate to high yields (typically 70–90%) with good purity.
Data Summary Table
| Parameter | Details |
|---|---|
| Starting Material | Piperidine-4-carboxylic acid |
| Acylating Agent | Trichloroacetyl chloride |
| Base | Triethylamine or sodium bicarbonate |
| Solvent | Dichloromethane, chloroform |
| Temperature | 0–25 °C |
| Reaction Time | 2–6 hours |
| Yield | 70–90% |
| Purification | Recrystallization or chromatography |
Innovative Photochemical Preparation Method
Recent advances have introduced a photochemical in situ synthesis approach for N-substituted trichloroacetamides, including compounds structurally related to this compound. This method uses tetrachloroethylene (TCE) as a precursor, which under UV irradiation and oxygen bubbling generates trichloroacetyl chloride in situ, which then reacts with amines to form the desired trichloroacetamides.
Reaction Conditions
- Reagents: Tetrachloroethylene (TCE), amine substrate (piperidine-4-carboxylic acid)
- Irradiation: Low-pressure mercury lamp emitting UV-C light (~185 nm)
- Temperature: Elevated temperatures around 70–80 °C
- Atmosphere: Oxygen bubbling to facilitate oxidation
- Solvent: TCE itself or a suitable solvent system
Mechanism Overview
- UV irradiation of TCE in the presence of oxygen generates trichloroacetyl chloride and phosgene analogues.
- The freshly generated trichloroacetyl chloride reacts immediately with the amine substrate.
- The reaction proceeds without the need for external addition of trichloroacetyl chloride, minimizing handling of this toxic reagent.
Advantages
- Avoids direct handling of trichloroacetyl chloride.
- Potentially safer and more environmentally friendly.
- High yields (~97%) reported for N-substituted trichloroacetamides.
- Applicable to a broad range of amines, including those with low nucleophilicity.
Data Summary Table
| Parameter | Details |
|---|---|
| Starting Material | Tetrachloroethylene, amine |
| Light Source | Low-pressure mercury UV lamp |
| Temperature | 70–80 °C |
| Atmosphere | Oxygen bubbling |
| Reaction Time | 1–4 hours |
| Yield | Up to 97% |
| Safety Measures | Gas traps for phosgene and HCl |
Comparative Analysis of Preparation Methods
| Aspect | Classical Acylation Method | Photochemical In Situ Method |
|---|---|---|
| Starting Materials | Piperidine-4-carboxylic acid, trichloroacetyl chloride | Piperidine-4-carboxylic acid, tetrachloroethylene |
| Reagents | Base (triethylamine, NaHCO3) | Oxygen, UV light |
| Reaction Conditions | Ambient to low temperature, inert solvent | Elevated temperature, UV irradiation, oxygen bubbling |
| Yield | 70–90% | Up to 97% |
| Safety | Requires handling of corrosive trichloroacetyl chloride | Generates phosgene and HCl gases; requires gas trapping |
| Environmental Impact | Use of chlorinated reagents and solvents | Potentially greener by avoiding direct use of trichloroacetyl chloride |
| Applicability | Limited to nucleophilic amines | Broad applicability including less nucleophilic amines |
Research Findings and Notes
- The classical method remains the standard due to its simplicity and established protocols, but it involves handling highly corrosive and toxic trichloroacetyl chloride.
- The photochemical method represents an innovative approach that generates the reactive acylating agent in situ, reducing the need for hazardous reagent handling.
- Photochemical oxidation of tetrachloroethylene to trichloroacetyl chloride proceeds efficiently under UV-C irradiation with oxygen bubbling, with yields of trichloroacetyl chloride increasing with reaction time and temperature.
- The photochemical method also opens pathways to synthesize fluorinated analogues and other N-substituted trichloroacetamides with potential applications in polymer chemistry and medicinal chemistry.
- Both methods require careful control of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein precipitation and stabilization.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid exerts its effects involves interactions with molecular targets such as proteins and enzymes. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This property is particularly useful in protein precipitation and stabilization studies.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroacetyl)-4-piperidinecarboxylic acid
- Key Differences :
- Substituent: Trifluoroacetyl (-COCF₃) instead of trichloroacetyl (-COCCl₃).
- Position: Carboxylic acid at 4-position vs. 2-position.
- Impact :
- The trifluoroacetyl group increases electronegativity and acidity of the carboxylic acid due to fluorine’s strong electron-withdrawing effect.
- Applications: Used in peptide synthesis and as a building block for fluorinated bioactive molecules .
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid
- Key Differences :
- Substituent: 2-Chlorobenzoyl (-COC₆H₄Cl) instead of trichloroacetyl.
- Position: Carboxylic acid at 4-position.
- Impact :
- Applications: Investigated as a research chemical for receptor modulation .
Analogues with Alternative Functional Groups
(S)-(–)-1-(Carbobenzyloxy)-2-piperidine-carboxylic Acid
- Key Differences :
- Substituent: Carbobenzyloxy (-OCOCH₂C₆H₅) instead of trichloroacetyl.
- Impact :
- The carbobenzyloxy group is a protective group for amines, enabling selective reactivity in peptide synthesis.
- Less steric hindrance compared to trichloroacetyl, facilitating enzymatic cleavage.
| Property | This compound | (S)-(–)-1-(Carbobenzyloxy)-2-piperidine-carboxylic Acid |
|---|---|---|
| Reactivity | High electrophilicity | Moderate, tailored for protection/deprotection |
| Synthetic Utility | Drug candidate precursor | Peptide synthesis |
Research Findings and Implications
- Electron-Withdrawing Effects : Trichloroacetyl derivatives exhibit higher electrophilicity than trifluoroacetyl analogues, enabling unique reactivity in cross-coupling reactions .
- Biological Relevance : Aryl-substituted piperidines (e.g., chlorobenzoyl derivatives) demonstrate significant kinase inhibition, while aliphatic acyl groups (e.g., trichloroacetyl) are explored for antimicrobial activity .
Biological Activity
Overview
1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid is a chemical compound with the molecular formula C8H10Cl3NO3. It features a trichloroacetyl group attached to a piperidine ring and is known for its significant biological activity, primarily through its interactions with proteins. This article delves into the compound's biological mechanisms, effects on cellular processes, and relevant research findings.
Target Proteins
The primary target of this compound is proteins, where it interacts to induce precipitation. This interaction can disrupt normal protein folding and function, impacting various biochemical pathways related to cellular metabolism and signaling.
Biochemical Pathways
The compound affects protein folding pathways and can lead to the formation of stable, partially structured intermediates. This process is sensitive to environmental factors such as pH and the presence of other molecules.
Cellular Effects
Impact on Cell Types
this compound influences various cell types by altering protein structures. This alteration can affect cell signaling pathways and gene expression. For example, in laboratory settings, different dosages can lead to varying degrees of protein precipitation and cellular disruption.
Dosage Effects in Animal Models
Research indicates that lower doses may result in mild effects on protein precipitation with minimal cellular disruption, while higher doses can significantly impact cellular functions.
Data Table: Summary of Biological Activity
| Parameter | Observation |
|---|---|
| Molecular Formula | C8H10Cl3NO3 |
| Primary Target | Proteins |
| Mode of Action | Induces protein precipitation |
| Biochemical Pathways Affected | Protein folding pathways |
| Cellular Effects | Alters protein structures and cell signaling |
| Dosage Effects | Varies from mild (low doses) to significant (high doses) |
Case Studies and Research Findings
-
Protein Precipitation Studies
In controlled laboratory experiments, this compound was shown to precipitate proteins under specific conditions. The U-shaped curve observed in its action indicates that both pH levels and the presence of other solutes play crucial roles in its effectiveness. -
Impact on Metabolic Pathways
The compound has been implicated in metabolic pathways related to protein metabolism. Its interactions with specific transporters facilitate its distribution within cells and tissues. -
Toxicity Assessments
Studies have also focused on the cytotoxicity of this compound toward various cell lines. The half-maximal inhibitory concentration (IC50) values provide insights into its potential toxicity levels compared to its therapeutic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
